molecular formula C26H29N3O2 B11949719 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide

Cat. No.: B11949719
M. Wt: 415.5 g/mol
InChI Key: KYQOCCGYWDBANG-OVVQPSECSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide group, a diethylamino group, and a methylbenzyl ether group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-[(4-methylbenzyl)oxy]benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C26H29N3O2/c1-4-29(5-2)24-14-10-21(11-15-24)18-27-28-26(30)23-12-16-25(17-13-23)31-19-22-8-6-20(3)7-9-22/h6-18H,4-5,19H2,1-3H3,(H,28,30)/b27-18+

InChI Key

KYQOCCGYWDBANG-OVVQPSECSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C

Origin of Product

United States

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